N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide
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Overview
Description
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.31746 g/mol . This compound is known for its unique cyclopropane ring structure, which is often associated with interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide typically involves the reaction of diethylamine with a suitable cyclopropane precursor. One common method involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures (around -75°C) to form the cyclopropane ring . The reaction is then quenched with water and ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve or under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide: is similar to other cyclopropane-containing compounds, such as and .
Milnacipran: An antidepressant with a similar structural motif, known for its selective norepinephrine and serotonin reuptake inhibition.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N,N-diethyl-2-methylidene-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-4-16(5-2)14(17)15(11-12(15)3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
ZOIOLHIWEYZZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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